molecular formula C27H22O3 B144160 4'-Benzyloxy-3'-methoxy-7,8-benzoflavone CAS No. 131612-93-6

4'-Benzyloxy-3'-methoxy-7,8-benzoflavone

Cat. No. B144160
M. Wt: 394.5 g/mol
InChI Key: PELBSVQYGICVSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-Benzyloxy-3'-methoxy-7,8-benzoflavone (also known as 4'-O-benzyl-3'-O-methyl-7,8-benzoflavone or BMF) is a flavonoid compound that has been found to have potential therapeutic properties. This compound has gained attention due to its ability to interact with various enzymes and receptors in the body, leading to several physiological and biochemical effects.

Mechanism Of Action

BMF exerts its effects through several mechanisms. It has been shown to inhibit the activity of various enzymes, including cytochrome P450 enzymes, cyclooxygenase-2, and lipoxygenase. BMF has also been found to interact with various receptors, including the aryl hydrocarbon receptor (AhR) and the peroxisome proliferator-activated receptor gamma (PPARγ). These interactions lead to the modulation of several signaling pathways in the body, leading to the observed physiological and biochemical effects.

Biochemical And Physiological Effects

BMF has been found to have several biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. BMF has also been found to have antioxidant effects by scavenging free radicals and reducing oxidative stress. In addition, BMF has been shown to have anticancer effects by inhibiting the proliferation of cancer cells and inducing apoptosis.

Advantages And Limitations For Lab Experiments

BMF has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. BMF is also relatively non-toxic and can be used at high concentrations without causing significant cell death. However, there are also limitations to the use of BMF in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. In addition, BMF can interact with other compounds in the assay system, leading to potential artifacts.

Future Directions

For the study of BMF include the development of BMF-based drugs and the study of the interaction between BMF and the aryl hydrocarbon receptor.

Synthesis Methods

BMF can be synthesized through several methods. One of the most commonly used methods involves the reaction of 7,8-benzoflavone with benzyl chloride and potassium carbonate in dimethylformamide (DMF). The reaction mixture is then refluxed for several hours, followed by purification through column chromatography. Other methods involve the use of different reagents and solvents, but the overall process remains similar.

Scientific Research Applications

BMF has been extensively studied for its potential therapeutic properties. It has been found to have anti-inflammatory, antioxidant, and anticancer effects. BMF has also been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of various drugs and toxins in the body. This property of BMF has led to its use as a potential drug candidate for the treatment of drug-induced liver injury and drug-drug interactions.

properties

CAS RN

131612-93-6

Product Name

4'-Benzyloxy-3'-methoxy-7,8-benzoflavone

Molecular Formula

C27H22O3

Molecular Weight

394.5 g/mol

IUPAC Name

2-(3-methoxy-4-phenylmethoxyphenyl)-4H-benzo[h]chromene

InChI

InChI=1S/C27H22O3/c1-28-26-17-22(14-16-25(26)29-18-19-7-3-2-4-8-19)24-15-13-21-12-11-20-9-5-6-10-23(20)27(21)30-24/h2-12,14-17H,13,18H2,1H3

InChI Key

PELBSVQYGICVSY-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C2=CCC3=C(O2)C4=CC=CC=C4C=C3)OCC5=CC=CC=C5

Canonical SMILES

COC1=C(C=CC(=C1)C2=CCC3=C(O2)C4=CC=CC=C4C=C3)OCC5=CC=CC=C5

Other CAS RN

131612-93-6

synonyms

4'-benzyloxy-3'-methoxy-7,8-benzoflavone
4'-BMBF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.